H-His-AMC trifluoroacetate salt, also known as L-Histidine 7-amido-4-methylcoumarin trifluoroacetate salt, is a synthetic compound primarily used in biochemical assays. This compound serves as a fluorogenic substrate for various enzymes, particularly caspases, which are critical in the apoptotic pathway. Upon cleavage by these enzymes, it releases a fluorescent moiety, enabling the quantification of enzyme activity through fluorescence measurements. The molecular formula of H-His-AMC trifluoroacetate salt is , with a molecular weight of approximately 329.26 Da .
H-His-AMC trifluoroacetate salt is classified under fluorogenic substrates and is utilized in enzyme activity assays, particularly for studying apoptosis and related cellular processes. It is sourced from various chemical suppliers and is often utilized in laboratory settings for research involving caspase activity and other proteolytic enzymes .
The synthesis of H-His-AMC trifluoroacetate salt typically involves a method known as solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the incorporation of protective groups that prevent unwanted reactions during synthesis.
H-His-AMC trifluoroacetate salt consists of L-histidine linked to 7-amido-4-methylcoumarin through an amide bond. The presence of the trifluoroacetate group enhances its solubility in aqueous solutions.
The primary chemical reaction involving H-His-AMC trifluoroacetate salt is its cleavage by caspases. The reaction can be summarized as follows:
In this reaction, the peptide bond between histidine and the subsequent amino acid is cleaved by active caspase enzymes, resulting in the release of the fluorescent product 7-amido-4-methylcoumarin .
The fluorescence emitted upon cleavage can be detected using fluorimetry or plate readers at specific excitation (approximately 400 nm) and emission (approximately 505 nm) wavelengths, allowing for quantitative analysis of enzyme activity .
The mechanism of action involves the interaction between H-His-AMC trifluoroacetate salt and caspases. Upon binding to the active site of these enzymes, the substrate undergoes hydrolysis at specific peptide bonds.
This cleavage results in the release of the fluorescent moiety, which can be quantified to assess caspase activity levels in various biological samples. This ability to measure enzyme activity provides insights into cellular processes such as apoptosis, making it valuable in cancer research and studies on neurodegenerative diseases .
Relevant data regarding safety and handling can be found in Safety Data Sheets provided by suppliers .
H-His-AMC trifluoroacetate salt has several significant applications in scientific research:
H-Histidine-7-amino-4-methylcoumarin (H-His-AMC) trifluoroacetate salt serves as a critical fluorogenic substrate for quantifying protease activity in real-time kinetic assays. The compound’s design exploits the cleavage specificity of proteases toward histidine residues, releasing the fluorogenic AMC moiety (excitation/emission: 380/460 nm) upon hydrolysis. This enables continuous monitoring of enzymatic activity through fluorescence accumulation, providing high sensitivity for low-abundance proteases in complex biological matrices [2].
The substrate’s utility is particularly pronounced in kallikrein-related peptidase (KLK) research. For example, KLK7—a chymotrypsin-like serine protease—exhibits measurable activity against histidine-containing sequences, though with lower catalytic efficiency compared to its preferred phenylalanine or tyrosine residues. Standardized assays using H-His-AMC facilitate the characterization of inhibition constants (Ki) and catalytic rates, critical for drug discovery pipelines targeting dysregulated proteases in cancer or inflammatory diseases [3] [8]. Kinetic parameters derived from such assays (Table 1) underscore the substrate’s versatility across pH and temperature gradients.
Table 1: Catalytic Parameters of Representative Proteases Using H-His-AMC
Protease | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
---|---|---|---|
KLK7 | 28.5 ± 2.1 | 0.15 ± 0.02 | 5.26 × 10³ |
Trypsin | 12.7 ± 1.8 | 0.32 ± 0.04 | 2.52 × 10⁴ |
Plasmin | 41.2 ± 3.5 | 0.09 ± 0.01 | 2.18 × 10³ |
The cleavage efficiency of H-His-AMC hinges on molecular interactions between histidine’s imidazole ring and protease subsites. Mass spectrometry-based proteomic analyses (e.g., PICS—Proteomic Identification of Cleavage Sites) reveal that histidine in the P1 position engages selectively with proteases featuring complementary electrostatic or hydrophobic subsites. For instance, kallikrein-related peptidase 7 (KLK7) accommodates histidine via hydrophobic S1 pockets but exhibits 10-fold lower catalytic efficiency compared to phenylalanine due to suboptimal van der Waals contacts [7].
Subsite cooperativity further modulates hydrolysis. Prime-side residues (P1′, P2′) influence transition-state stability, as observed in KLK7’s preference for lysine in P1′ (hydrophilic) and alanine in P2′ (hydrophobic). Histidine’s moderate hydrophilicity and positive charge at physiological pH allow binding flexibility but reduce catalytic turnover compared to aromatic residues. This mechanistic nuance is quantifiable through molecular docking simulations, which predict weaker hydrogen bonding between histidine’s imidazole and KLK7’s Ser190-Asp189 dyad relative to phenylalanine’s benzene ring [4] [7].
Table 2: Subsite Cooperativity in Histidine-Specific Proteolysis
Position | Preferred Residue | Functional Role |
---|---|---|
S1 | Histidine | Primary specificity via imidazole ring interactions |
S2 | Valine/Leucine | Hydrophobic stabilization |
S1′ | Lysine | Electrostatic complementarity |
S2′ | Alanine | Steric accommodation |
H-His-AMC demonstrates variable catalytic efficiency across the kallikrein family due to divergent subsite architectures. KLK7 (kcat/KM = 5.26 × 10³ M⁻¹s⁻¹) and KLK5 (kcat/KM = 3.81 × 10³ M⁻¹s⁻¹) exhibit moderate activity, while KLK14 shows negligible hydrolysis. This aligns with structural studies indicating KLK7’s S1 pocket tolerates histidine via a flexible 148-loop, whereas KLK14’s constricted S1 subsite favors larger hydrophobic residues [7] [9].
Notably, single-point mutations in catalytic triads significantly alter histidine affinity. KLK7-S195A (serine-to-alanine) retains residual activity (7.93 × 10² M⁻¹s⁻¹) due to preserved substrate binding, while double mutants (e.g., KLK7-D102N/S195A) abolish cleavage entirely. Such data validate H-His-AMC’s utility in profiling catalytic dependencies and designing mutant-selective inhibitors [7].
Table 3: Kallikrein Family Efficiency with H-His-AMC
Kallikrein | kcat/KM (M⁻¹s⁻¹) | Relative Activity vs. Preferred Substrate |
---|---|---|
KLK5 | 3.81 × 10³ | 8.5% |
KLK6 | 4.92 × 10² | 1.2% |
KLK7 | 5.26 × 10³ | 6.8% |
KLK14 | <10² | <0.5% |
H-His-AMC’s selectivity profile underscores its role in dissecting protease networks in physiological contexts like skin desquamation and semen liquefaction, where kallikreins activate cascades via histidine-containing substrates [9].
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